Glycerylcaprylat-Caprat

Übersicht

Beschreibung

Glyceryl caprylate-caprate is a versatile compound widely used in the personal care and cosmetic industry. It is a plant-based ingredient that appears as a clear or slightly yellowish liquid with low viscosity. The primary functions of glyceryl caprylate-caprate include providing hydrating and antimicrobial properties, improving the spreadability of products, and enhancing the shelf life of formulations .

Wissenschaftliche Forschungsanwendungen

Glyceryl caprylate-caprate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Wirkmechanismus

Target of Action

Glyceryl Caprylate-Caprate is a plant-based, versatile ingredient used widely in the personal care and cosmetic industry . It primarily targets the skin and hair, acting as an emollient, conditioner, and antimicrobial agent . It enhances the texture of the skin and moisturizes it, leaving a silky feeling on the surface .

Mode of Action

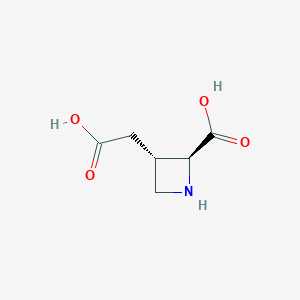

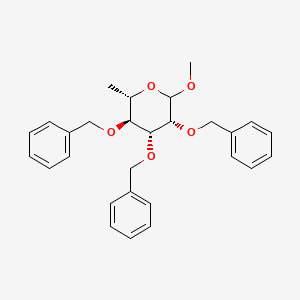

Glyceryl Caprylate-Caprate is made via the esterification of caprylic acid and capric acid with glycerol, which is a natural component of fats and oils . It acts as a co-emulsifier and stabilizes oil-in-water emulsions . As an antimicrobial agent, it prevents the growth of harmful bacteria, thereby increasing the shelf life of the products . It also improves the spreadability of the products and gives the surface of the skin a rich velvety feel .

Biochemical Pathways

Glyceryl Caprylate-Caprate is used as a gastrointestinal permeation enhancer in the development of oral peptide pharmaceuticals . It enhances the permeability of peptides through the intestinal epithelium, which is a major obstacle to their oral delivery . This is achieved by focusing on Eligen technology using Sodium salcaprozate (SNAC), Transient Permeation Enhancer (TPE) technology using sodium caprylate (C8), and gastrointestinal permeation enhancement technology (GIPET) using sodium caprate (C10) .

Pharmacokinetics

It is known that it can be incorporated into a cold mix formulation . It is also used in formulations like GIPET™ 2 Form 2, which consists of 36.6% Capmul ® MCM C10 (Glyceryl caprate), and other components . The pharmacokinetic parameters of these formulations were measured using a dog’s intra-duodenal instillation .

Result of Action

The primary result of Glyceryl Caprylate-Caprate’s action is the enhancement of the texture and moisture content of the skin . It leaves a silky feeling on the surface that is pleasant to touch . Additionally, it acts as a good preservative and has antimicrobial properties that prevent the growth of harmful bacteria and increase the shelf life of the products .

Action Environment

Glyceryl Caprylate-Caprate is well tolerated by the skin and is safe for use when used within the recommended concentrations of 0.5-5% . Since it is plant-based, Glyceryl Caprylate-Caprate is vegan and generally halal . Under strong acid or strong alkali condition, it can easily hydrolyze . It is also flammable and can cause irritation to the skin, eyes, and respiratory system .

Biochemische Analyse

Biochemical Properties

Glyceryl Caprylate-Caprate interacts with various biomolecules to exert its effects. It is known for providing hydrating as well as anti-microbial properties . It also improves the spreadability of the products and gives the surface of the skin a rich velvety feel .

Cellular Effects

Glyceryl Caprylate-Caprate has a significant impact on cellular processes. It is an emollient and a conditioner that enhances the texture of the skin and moisturizes it . It leaves a silky feeling on the surface that is good to touch . Glyceryl Caprylate-Caprate is also a good preservative and has antimicrobial properties that prevent the growth of harmful bacteria and increase the shelf life of the products .

Molecular Mechanism

Glyceryl Caprylate-Caprate exerts its effects at the molecular level through various mechanisms. It is known to interact with the cell membrane lipids leading to disruption of the cell membrane . This allows other ingredients to enter the cells and water to leak out of the cells, leading to eventual cell collapse .

Temporal Effects in Laboratory Settings

Glyceryl Caprylate-Caprate has been effectively used as antimicrobial agents at concentrations of 0.5–1% (w/w) for the preservation of O/W formulations, body shower gels, and shampoos . The enhancing effect of Glyceryl Caprylate-Caprate was dose-proportional and molecular size-dependent .

Dosage Effects in Animal Models

In animal models, the absorption of Glyceryl Caprylate-Caprate was dose-dependent . Safety assessment of Glyceryl Caprylate-Caprate in monkeys after 9 months showed minor drug-related findings, comparable to the injectable octreotide .

Metabolic Pathways

The metabolic pathway of Glyceryl Caprylate-Caprate permits it to serve as a ready source of energy and prevents it from accumulating as fat in body tissues .

Transport and Distribution

Glyceryl Caprylate-Caprate is known to increase paracellular permeability of the intestinal epithelium . This enhances intestinal absorption of active octreotide, likely by transient alteration of the tight junction protein complex .

Subcellular Localization

The subcellular localization of Glyceryl Caprylate-Caprate is primarily at the cell membrane where it interacts with the cell membrane lipids . This interaction leads to disruption of the cell membrane, allowing other ingredients to enter the cells and water to leak out of the cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glyceryl caprylate-caprate is synthesized through the esterification of caprylic acid and capric acid with glycerol. This process involves the reaction of these fatty acids with glycerol under specific conditions, often using an acidic catalyst to facilitate the reaction. The resulting mixture is then purified for cosmetic use .

Industrial Production Methods: In industrial settings, glyceryl caprylate-caprate is produced using a similar esterification process. The reaction typically involves heating the reactants to a specific temperature and maintaining this temperature for a set period. The use of microwave synthesis has also been explored, where octanoic acid and capric acid are reacted with glycerol in the presence of a mixture of catalysts under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Glyceryl caprylate-caprate primarily undergoes hydrolysis under strong acidic or alkaline conditions. This reaction breaks down the ester bonds, resulting in the formation of glycerol and the corresponding fatty acids .

Common Reagents and Conditions:

Hydrolysis: Strong acids or bases are used as reagents to hydrolyze glyceryl caprylate-caprate. The reaction is typically carried out at elevated temperatures to accelerate the process.

Oxidation and Reduction: While glyceryl caprylate-caprate is not commonly involved in oxidation or reduction reactions, it can undergo these processes under specific conditions, leading to the formation of various by-products.

Major Products Formed: The primary products formed from the hydrolysis of glyceryl caprylate-caprate are glycerol, caprylic acid, and capric acid .

Vergleich Mit ähnlichen Verbindungen

Glyceryl Laurate: Another glyceryl monoester with similar emollient and antimicrobial properties.

Glyceryl Behenate: Known for its use in skin conditioning and moisturizing formulations.

Glyceryl Oleate: Used as an emulsifying agent and skin conditioning agent in various cosmetic products.

Uniqueness: Glyceryl caprylate-caprate stands out due to its balanced combination of caprylic and capric acids, providing a unique blend of hydrating and antimicrobial properties. Its ability to enhance the spreadability of products and improve their shelf life further distinguishes it from other similar compounds .

Eigenschaften

IUPAC Name |

11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHITOKQSMJXEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, Liquid, Other Solid; Liquid | |

| Record name | Glycerides, mixed decanoyl and octanoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

73398-61-5 | |

| Record name | Glycerides, mixed decanoyl and octanoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, mixed decanoyl and octanoyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glyceryl Caprylate/Caprate and what is it typically used for?

A1: Glyceryl Caprylate/Caprate is a mixture of the mono-, di-, and tri-esters of glycerol with caprylic and capric acid. It is generally recognized as safe (GRAS) by the FDA and is commonly used as a skin-conditioning agent and emulsifier in cosmetics []. It also finds applications in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly soluble drugs. [, , ]

Q2: Can you provide examples of how Glyceryl Caprylate/Caprate has been used to enhance drug delivery?

A2: Certainly. Research demonstrates its utility in various drug delivery strategies:

- Self-Microemulsifying Drug Delivery Systems (SMEDDS): Studies using Efavirenz, a poorly water-soluble antiretroviral drug, showed significantly enhanced dissolution rates when formulated within an SMEDDS containing Glyceryl Caprylate/Caprate as a co-surfactant. [] Similar success was seen with Vinpocetine, where a microemulsion with Glyceryl Caprylate/Caprate increased solubility 3160-fold compared to water, also leading to improved transdermal delivery. []

- Topical Immunosuppression: In a rat model of skin allograft rejection, Glyceryl Caprylate/Caprate, in combination with polyethylene glycol-8, acted as a penetration enhancer for topical Cyclosporine A. This led to significant delays in allograft rejection, highlighting its potential in site-specific immunosuppression. []

- Nanoporous Silica Entrapped Lipid-Drug Complexes: Researchers have explored the use of nanoporous silica loaded with Glyceryl Caprylate/Caprate and the poorly soluble drug Dutasteride. This approach showed promise in enhancing solubility and oral bioavailability in beagle dogs. []

Q3: How does the structure of Glyceryl Caprylate/Caprate contribute to its function as a solubility enhancer?

A3: Glyceryl Caprylate/Caprate's amphiphilic structure, possessing both hydrophilic (glycerol) and lipophilic (caprylic and capric acid chains) regions, enables it to interact with both aqueous and oily environments. This characteristic allows it to act as a surfactant, reducing the interfacial tension between immiscible phases. In drug formulations, this facilitates the formation of microemulsions, where poorly soluble drugs can be dissolved within the lipidic core, ultimately improving their solubility and bioavailability. [, , ]

Q4: Are there any known stability concerns with Glyceryl Caprylate/Caprate in formulations?

A4: While generally considered stable, the stability of Glyceryl Caprylate/Caprate can be influenced by factors such as pH, temperature, and the presence of other excipients. Research highlights the importance of stability testing under various conditions to ensure long-term product quality. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

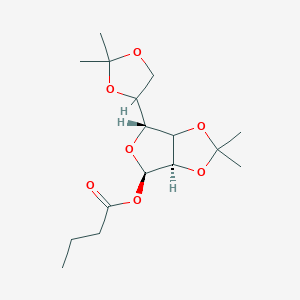

![[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B1139879.png)

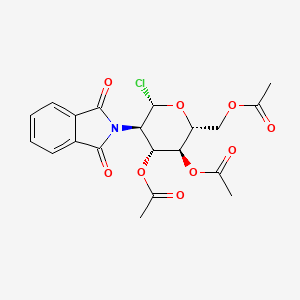

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

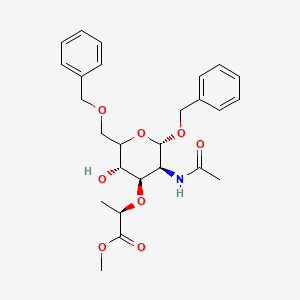

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

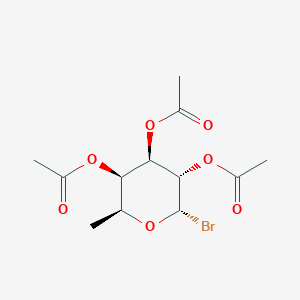

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)